molecular formula C11H14N2O3 B1459062 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid CAS No. 1211591-20-6

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid

Cat. No. B1459062
CAS RN: 1211591-20-6
M. Wt: 222.24 g/mol
InChI Key: JBLXBBXKIFHEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . It has a molecular weight of 222.24 . It is a monocarboxylic derivative of pyridine .


Molecular Structure Analysis

The molecular formula of “5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid” is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13/h1-2,7H,3-6,8H2,(H,14,15) .


Physical And Chemical Properties Analysis

“5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid” is a powder . It has a molecular weight of 222.24 . The InChI code is 1S/C11H14N2O3/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13/h1-2,7H,3-6,8H2,(H,14,15) .

Scientific Research Applications

Organic Synthesis

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid: plays a significant role in organic synthesis. Its carboxylic acid group is highly reactive and can participate in various organic reactions such as substitution, elimination, and coupling. This makes it a valuable building block for synthesizing small molecules and macromolecules, which are essential in developing pharmaceuticals and other organic compounds .

Nanotechnology

In the realm of nanotechnology, this compound can be used to modify the surface of nanoparticles. The carboxylic acid group can form stable bonds with metallic surfaces, facilitating the dispersion and incorporation of nanoparticles into various matrices. This is crucial for creating nanomaterials with specific properties for medical and industrial applications .

Polymer Chemistry

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid: can serve as a monomer or an additive in polymer chemistry. Its inclusion in polymers can enhance the material’s properties, such as thermal stability and solubility, making it suitable for specialized applications in coatings, adhesives, and other polymer-based products .

Medicinal Chemistry

The morpholine ring of 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid is a common feature in drug molecules due to its favorable interactions with biological targets. It can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to the development of new medications with improved efficacy and reduced side effects .

Catalysis

This compound can act as an effective catalyst in various chemical reactions. Its ability to donate and accept electrons makes it suitable for facilitating reactions that require electron transfer, which is a fundamental process in many synthetic pathways .

Surface Modification

The carboxylic acid functionality allows for the modification of surfaces, such as carbon nanotubes and graphene. This modification can improve the compatibility of these nanostructures with other materials, which is beneficial for creating composite materials with enhanced mechanical and electrical properties .

Detection and Analysis

Carboxylic acids, including 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid , can be utilized in the detection and analysis of various substances. Their high solubility and reactivity make them suitable for use in analytical techniques to identify and quantify compounds in complex mixtures .

Drug Discovery

The pyrrolidine ring, which is structurally similar to the morpholine ring, is widely used in drug discovery. It provides a versatile scaffold for creating novel biologically active compounds. By extension, the morpholine ring in 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid can be exploited in similar ways to develop new therapeutic agents .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13/h1-2,7H,3-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLXBBXKIFHEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211591-20-6
Record name 5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.